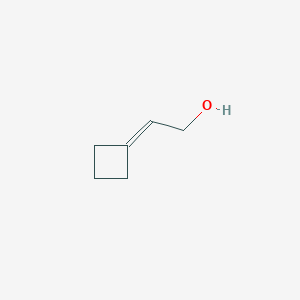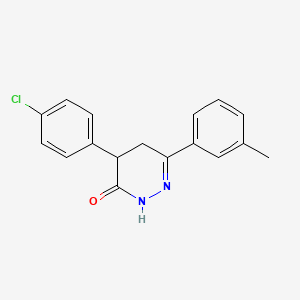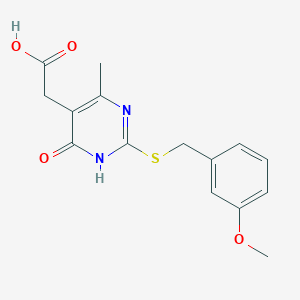
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is a compound recognized for its distinctive structure and potential applications across multiple domains. Featuring a pyrimidine and imidazolidinone moiety, this compound has intrigued researchers due to its complex, multifunctional nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process. Typical routes involve the following steps:
Formation of the 5-chloropyrimidin-2-yl moiety: : Chlorination of pyrimidine under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the piperidin-1-yl group: : Employing a nucleophilic substitution reaction, where piperidine reacts with the chloropyrimidine intermediate.
Incorporation of the 3-phenylimidazolidin-2-one: : This involves a condensation reaction where the intermediate products react with an appropriate imidazolidinone precursor under conditions promoting ring closure.
Industrial Production Methods: Industrial scale-up would necessitate optimization of reaction conditions for yield and purity, potentially involving:
Large-scale chlorination apparatus.
High-pressure reactors for efficient nucleophilic substitution.
Controlled environments for condensation reactions to ensure high yield and minimal side products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one undergoes several types of reactions:
Substitution Reactions: : The pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Possible on various parts of the compound depending on reaction conditions.
Reduction: : Certain functional groups within the molecule can be selectively reduced.
Common Reagents and Conditions
Substitution: : Utilizing reagents like alkyl halides under basic or acidic conditions.
Oxidation: : Employing oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminium hydride or catalytic hydrogenation.
Major Products
Substitution Products: : Modified pyrimidine derivatives with different substituents.
Oxidation/Reduction Products: : Depending on the site of reaction, could include oxidized intermediates or reduced functional groups, modifying the overall compound structure.
Scientific Research Applications
1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one is relevant in:
Chemistry: : Studied for its synthetic utility and as a building block in complex molecule synthesis.
Medicine: : Investigated for its pharmacological properties, including potential as a therapeutic agent.
Industry: : Its unique structure could be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with molecular targets. It can:
Bind to specific enzymes or receptors, influencing biological pathways.
Act as an inhibitor or activator of enzymatic reactions.
Participate in molecular signaling cascades through its functional groups.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as derivatives of pyrimidine or imidazolidinone:
Uniqueness: : 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one stands out due to the combined presence of pyrimidine, piperidine, and imidazolidinone moieties.
Similar Compounds: : Other relevant compounds might include:
1-(2-(3-((2-Chloropyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one.
1-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-phenylimidazolidin-2-one.
Various substituted pyrimidine derivatives and imidazolidinones.
Hope this article hits the right mark!
Properties
IUPAC Name |
1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c21-15-11-22-19(23-12-15)29-17-7-4-8-24(13-17)18(27)14-25-9-10-26(20(25)28)16-5-2-1-3-6-16/h1-3,5-6,11-12,17H,4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAZQHJHKFQIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-yloxirane-2-carboxamide](/img/structure/B2862691.png)
![2-(Butylamino)-3-[(2-ethylphenyl)carbamoyl]propanoic acid](/img/structure/B2862692.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2862694.png)
![2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2862696.png)

![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/new.no-structure.jpg)
![2-[4-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2862700.png)

![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide](/img/structure/B2862703.png)

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2862705.png)

